molecular formula C18H24N2O9 B14445067 N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate CAS No. 75883-57-7

N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate

Cat. No.: B14445067
CAS No.: 75883-57-7
M. Wt: 412.4 g/mol
InChI Key: KLKGDDJOBUPKIL-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzofuran core, which is substituted with methoxy and ethylaminoethoxy groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate typically involves multiple steps, starting from readily available precursors. One common method involves the formylation of a benzofuran derivative, followed by the introduction of ethylaminoethoxy and methoxy groups through nucleophilic substitution reactions. The final step involves the acetylation of the amino group to form the acetamide, followed by the formation of the oxalate hydrate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzofuran core can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The ethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzofuran compounds.

Scientific Research Applications

N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylaminoethoxy group can form hydrogen bonds with active sites, while the benzofuran core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethoxy-6-(2-diisopropylamino-ethoxy)-5-(p-methoxycinnamoyl) benzofuran oxalate
  • 1-{4,7-Dimethoxy-6-[2-(4-morpholinyl)ethoxy]-1-benzofuran-5-yl}-3-(4-methoxyphenyl)-1-propanol

Uniqueness

N-(4,7-Dimethoxy-6-(2-(ethylamino)ethoxy)-5-benzofuranyl)acetamide oxalate hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and ethylaminoethoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

75883-57-7

Molecular Formula

C18H24N2O9

Molecular Weight

412.4 g/mol

IUPAC Name

N-[6-[2-(ethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]acetamide;oxalic acid

InChI

InChI=1S/C16H22N2O5.C2H2O4/c1-5-17-7-9-23-15-12(18-10(2)19)13(20-3)11-6-8-22-14(11)16(15)21-4;3-1(4)2(5)6/h6,8,17H,5,7,9H2,1-4H3,(H,18,19);(H,3,4)(H,5,6)

InChI Key

KLKGDDJOBUPKIL-UHFFFAOYSA-N

Canonical SMILES

CCNCCOC1=C(C2=C(C=CO2)C(=C1NC(=O)C)OC)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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